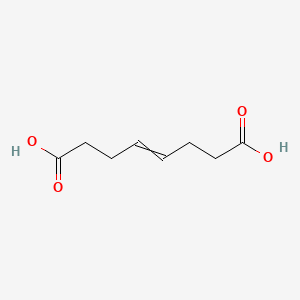
Oct-4-enedioic acid
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Oct-4-enedioic acid can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloropropene, followed by hydrolysis and decarboxylation . Another method includes the use of tetrahydrofuran as a solvent, where (E)-oct-4-enedioic acid is reacted with triethylamine and EDCI at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process is typically carried out under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Oct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions, particularly at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
Oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of oct-4-enedioic acid involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Maleic acid: Similar in structure but lacks the double bond at the fourth carbon.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid with a similar carbon chain length.
Uniqueness: Oct-4-enedioic acid is unique due to its specific double bond position, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated counterparts.
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
oct-4-enedioic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12) |
InChI 键 |
LQVYKEXVMZXOAH-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C=CCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














